2-Methyl-2-(2-methylphenoxy)propanoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride typically involves the reaction of 2-methylphenol with 2-methylpropanoyl chloride in the presence of a suitable catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically requires the presence of water and a suitable acid or base catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include amides, esters, or thioesters.
Hydrolysis Product: The major product of hydrolysis is the corresponding carboxylic acid.
Scientific Research Applications
2-Methyl-2-(2-methylphenoxy)propanoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles . This leads to the formation of various substitution products, depending on the nucleophile used . The molecular targets and pathways involved in its reactions are primarily related to its electrophilic nature and the nucleophilicity of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Comparison
2-Methyl-2-(2-methylphenoxy)propanoyl chloride is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical properties compared to other similar compounds . This structural feature influences its reactivity and the types of reactions it undergoes . For example, the presence of the phenoxy group can enhance the compound’s stability and reactivity towards certain nucleophiles .
Properties
IUPAC Name |
2-methyl-2-(2-methylphenoxy)propanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHHUQBNBUCYGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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